Cbz-D-Leucinol

描述

准备方法

N-Z-D-Leucinol can be synthesized from D/L-leucinol and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-leucinol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

化学反应分析

N-Z-D-Leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Cbz-D-leucinol is widely utilized as a protecting group in organic synthesis. Protecting groups are essential for the selective functionalization of compounds during multi-step synthesis. The carbobenzyloxy (Cbz) group provides stability and can be removed under mild conditions, making it ideal for synthesizing complex molecules.

Key Applications in Organic Synthesis:

- Peptide Synthesis : this compound serves as a building block in the synthesis of peptides. Its role as a protecting group allows for the selective coupling of amino acids without interference from other functional groups .

- Synthesis of Bioactive Compounds : The compound is used to synthesize various bioactive peptides and pharmaceuticals, enhancing the yield and purity of the final products .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is significant for developing drugs with improved efficacy and safety profiles.

Case Study: Drug Development

- A study focused on synthesizing a series of Cbz-protected amino acids, including this compound, demonstrated its potential in creating novel therapeutic agents. The synthesized compounds exhibited enhanced biological activity against specific targets, indicating their usefulness in drug formulation .

Biochemical Research

This compound is also employed in biochemical research to study enzyme kinetics and protein interactions.

Enzyme Kinetics

- Research has shown that this compound can be used to investigate the kinetics of various enzymes involved in peptide hydrolysis. For instance, studies on lactobacilli proteases have utilized this compound derivatives to understand substrate specificity and enzyme activity under different conditions .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Details |

|---|---|

| Chemical Structure | This compound is derived from D-leucine with a carbobenzyloxy protecting group. |

| Role in Synthesis | Acts as a protecting group for amino acids in peptide synthesis. |

| Pharmaceutical Uses | Used in developing bioactive peptides and therapeutic agents. |

| Enzyme Kinetics Studies | Facilitates understanding of enzyme-substrate interactions and specificity. |

作用机制

The mechanism of action of N-Z-D-Leucinol involves its interaction with specific molecular targets and pathways. One of the key pathways is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . N-Z-D-Leucinol activates mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1, thereby regulating cell growth and metabolism .

相似化合物的比较

N-Z-D-Leucinol can be compared with other similar compounds such as:

N-Benzyloxycarbonyl-L-leucinol: Similar in structure but differs in the chirality of the leucine moiety.

N-Benzyloxycarbonyl-DL-leucinol: A racemic mixture of both D- and L-forms of leucinol.

D-tert-Leucinol: A derivative of leucine with a tert-butyl group instead of the benzyloxycarbonyl group. N-Z-D-Leucinol is unique due to its specific optical activity and its use in peptide synthesis, which distinguishes it from other leucine derivatives.

生物活性

Cbz-D-Leucinol, a carbobenzyloxy (Cbz) derivative of D-leucine, has garnered attention in pharmaceutical and biochemical research due to its unique biological properties. This compound is primarily studied for its role as a building block in peptide synthesis and its potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

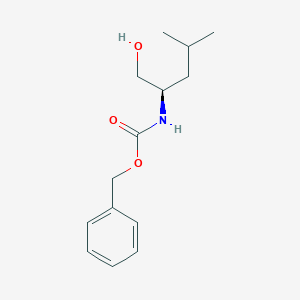

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy group attached to the amino acid D-leucine. The structure can be represented as follows:

This structure contributes to its stability and solubility, which are crucial for biological activity.

Enzymatic Activity

Research indicates that this compound exhibits significant enzymatic activity, particularly in the context of peptide synthesis. It serves as a substrate for various enzymes, including leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in bacteria. Studies have shown that this compound can effectively inhibit LeuRS, demonstrating potential as an antimicrobial agent against pathogenic bacteria such as Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 5 µg/mL .

Antimicrobial Properties

The antimicrobial properties of this compound have been investigated in several studies. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial protein synthesis machinery. The following table summarizes key findings from studies on the antimicrobial efficacy of this compound:

| Study | Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Streptococcus pneumoniae | 5 | Inhibition of LeuRS | |

| Escherichia coli | 10 | Disruption of protein synthesis | |

| Mycobacterium tuberculosis | 1.8 | Targeting LeuRS active site |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of this compound, it was found to exhibit low toxicity towards human cells, making it a promising candidate for therapeutic applications. The selectivity index (SI) indicates that the compound can effectively target bacterial cells while sparing human cells, which is critical for drug development .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Antibiotic Development : A study focused on synthesizing novel antibiotics using this compound derivatives demonstrated enhanced antibacterial activity compared to traditional antibiotics. The derivatives showed improved binding affinity to LeuRS, leading to better efficacy against resistant strains .

- Peptide Synthesis : In peptide synthesis applications, this compound has been utilized as a protecting group that facilitates the formation of peptide bonds without compromising the biological activity of the resulting peptides. This property is particularly useful in synthesizing complex peptides for therapeutic purposes .

属性

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166735-51-9 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。